molecular formula C10H10ClN3O2 B1446025 1-(2-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride CAS No. 1431963-42-6

1-(2-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride

Cat. No. B1446025
CAS RN: 1431963-42-6
M. Wt: 239.66 g/mol
InChI Key: RLJQXGUXYNTATA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of aminophenylboronic acid, which is a compound used in various chemical reactions . It has a molecular formula of NH2C6H4B(OH)2·HCl .


Synthesis Analysis

While specific synthesis methods for “1-(2-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride” are not available, similar compounds such as aminophenylboronic acids are often synthesized through various chemical reactions .


Molecular Structure Analysis

The molecular structure of similar compounds like aminophenylboronic acid hydrochloride consists of a boronic acid group attached to an aminophenyl group .


Chemical Reactions Analysis

Aminophenylboronic acids are known to be used as reactants in the preparation of small molecules with a trihydroxybenzene motif as pan-selectin antagonists and potential anti-inflammatory agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like aminophenylboronic acid hydrochloride include a molecular weight of 173.41 and a melting point of 145-156 °C .

Scientific Research Applications

  • Functionalization and Synthetic Chemistry

    • 1H-pyrazole-3-carboxylic acid is a key precursor in synthesizing various derivatives through functionalization reactions. For instance, it can be converted into corresponding N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides and other derivatives with diverse structures, which are established through spectroscopic data and elemental analyses (Yıldırım & Kandemirli, 2006). Additional studies have shown the synthesis of new pyrazole derivatives through reactions with β-diketones, β-ketoesters, β-naphthol, phenol, and other reagents, characterized by NMR, IR, and Mass spectroscopy (Kasımoğulları et al., 2010).
  • Corrosion Inhibition

    • Pyrazole derivatives, including those derived from 1H-pyrazole-3-carboxylic acid, have been evaluated as corrosion inhibitors for steel in hydrochloric acid, revealing their potential to significantly reduce corrosion rate (Herrag et al., 2007). Further studies highlight the effectiveness of these derivatives as inhibitors for carbon steel in acidic solutions, adhering to the Langmuir isotherm and providing valuable thermodynamic data (Motawea & Abdelaziz, 2015).
  • Medicinal Chemistry and Biological Activity

    • In medicinal chemistry, pyrazole carboxylic acid derivatives have been synthesized and shown to exhibit inhibitory effects on carbonic anhydrase isoenzymes, indicating their potential in pharmaceutical applications (Kasımoğulları et al., 2010).
  • Organic Synthesis and Catalysis

    • 2-Aminophenyl-1H-pyrazole has been identified as an effective directing group for copper-mediated C-H amidation and sulfonamidation, showcasing its role in facilitating specific organic transformations (Lee et al., 2016).
  • Structural Chemistry

    • The structural and spectral properties of pyrazole-4-carboxylic acid derivatives, related to 1H-pyrazole-3-carboxylic acid, have been extensively studied, combining experimental and theoretical approaches to understand their molecular properties (Viveka et al., 2016).

Safety and Hazards

While specific safety data for “1-(2-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride” is not available, similar compounds like aminophenylboronic acid hydrochloride are classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

1-(2-aminophenyl)pyrazole-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2.ClH/c11-7-3-1-2-4-9(7)13-6-5-8(12-13)10(14)15;/h1-6H,11H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJQXGUXYNTATA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N2C=CC(=N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride
Reactant of Route 2
1-(2-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride
Reactant of Route 3
1-(2-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(2-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(2-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(2-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.